5-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methoxyphenyl)pentanamide
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Overview
Description
5-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-(4-METHOXYPHENYL)PENTANAMIDE is a complex organic compound with a unique structure that includes a quinazoline core, a cyclohexene ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-(4-METHOXYPHENYL)PENTANAMIDE typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclohexene ring is introduced via a Diels-Alder reaction, followed by functional group modifications to incorporate the carbamoyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-(4-METHOXYPHENYL)PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or as a tool in biochemical studies.
Medicine: The compound’s potential biological activity could make it useful in the development of new therapeutic agents.
Industry: Its chemical properties might be exploited in the production of advanced materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-(4-METHOXYPHENYL)PENTANAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used, but could include inhibition or activation of enzymatic activity, binding to receptor sites, or altering the expression of certain genes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib or erlotinib, which are used as anticancer agents.
Cyclohexene Derivatives: Compounds like cyclohexene oxide, which is used in organic synthesis.
Methoxyphenyl Derivatives: Compounds such as anisole, which is used as a precursor in the synthesis of various pharmaceuticals.
Uniqueness
What sets 5-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-N-(4-METHOXYPHENYL)PENTANAMIDE apart is its combination of these structural elements, which may confer unique chemical and biological properties. This makes it a valuable compound for further study and potential application in various fields.
Properties
Molecular Formula |
C30H36N4O5 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
5-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(4-methoxyphenyl)pentanamide |
InChI |
InChI=1S/C30H36N4O5/c1-39-24-16-14-23(15-17-24)32-27(35)13-7-8-20-33-29(37)25-11-5-6-12-26(25)34(30(33)38)21-28(36)31-19-18-22-9-3-2-4-10-22/h5-6,9,11-12,14-17H,2-4,7-8,10,13,18-21H2,1H3,(H,31,36)(H,32,35) |
InChI Key |
HMLGAZZBVWXZIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
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